molecular formula C10H9ClO4 B2873931 (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid CAS No. 878466-37-6

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid

Cat. No.: B2873931
CAS No.: 878466-37-6
M. Wt: 228.63
InChI Key: UYFYZSNAKPZNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound that features a chloro-substituted benzo-dioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid typically involves the chlorination of a benzo-dioxin precursor followed by acetic acid substitution. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzo-dioxin ring, chlorination, and subsequent acetic acid substitution. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of chloro-substituted benzo-dioxins on cellular processes. It can serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Lacks the chloro substitution, resulting in different chemical properties and reactivity.

    (8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Similar structure with a bromo group instead of chloro, leading to variations in reactivity and applications.

    (8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid:

Uniqueness

The presence of the chloro group in (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Biological Activity

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound with a chloro-substituted benzo-dioxin structure. It has gained attention in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉ClO₄
  • Molecular Weight : 228.63 g/mol
  • CAS Number : 878466-37-6

The compound features a chloro group that enhances its reactivity and potential biological interactions compared to similar compounds lacking this substitution.

Synthesis

The synthesis of this compound typically involves:

  • Chlorination of a benzo-dioxin precursor using agents like thionyl chloride or phosphorus pentachloride.
  • Substitution with acetic acid under controlled conditions to ensure selectivity at the desired position.

Anticancer Properties

Recent studies have evaluated the anticancer activity of various derivatives related to this compound. For instance:

  • A series of compounds were tested against 12 human cancer cell lines, revealing that certain derivatives exhibited significant tumor growth inhibitory properties. Notably, some compounds showed potency comparable to established chemotherapeutics like cisplatin .

Antibacterial Activity

The compound has also been assessed for antibacterial properties:

  • In vitro tests showed that derivatives with structural similarities exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .

The biological activity of this compound may involve:

  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to increased cell death.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various chloro-substituted compounds on human cancer cell lines. Among them, methyl 8-chloro derivatives demonstrated significant inhibition of tumor growth, suggesting potential for further development as anticancer agents .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial effects of similar compounds, revealing that modifications in the molecular structure could enhance activity against resistant strains of bacteria. The findings indicated that specific substitutions could optimize efficacy and reduce toxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acidLacks chloro substitutionLower reactivity
(8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acidContains bromo groupDifferent reactivity profile
(8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acidContains methyl groupVaried biological activity

The presence of the chloro group in this compound imparts unique chemical properties that enhance its reactivity and potential biological interactions compared to other derivatives.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYZSNAKPZNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.